molecular formula C8H20Cl2N2 B1422627 1-Ethyl-2,2-dimethylpiperazine dihydrochloride CAS No. 1255718-11-6

1-Ethyl-2,2-dimethylpiperazine dihydrochloride

Cat. No.: B1422627
CAS No.: 1255718-11-6
M. Wt: 215.16 g/mol
InChI Key: MTDGGBPLLAQIIR-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in chemical research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride typically involves the alkylation of 2,2-dimethylpiperazine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2,2-dimethylpiperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-Ethyl-2,2-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-Ethylpiperazine
  • 2-Ethyl-1-isopropylpiperazine
  • 1-Isopropylpiperazine
  • 1-n-Propylpiperazine dihydrobromide
  • 2,6-Dimethylpiperazine

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ethyl and dimethyl substitutions, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

1-ethyl-2,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-4-10-6-5-9-7-8(10,2)3;;/h9H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGGBPLLAQIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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